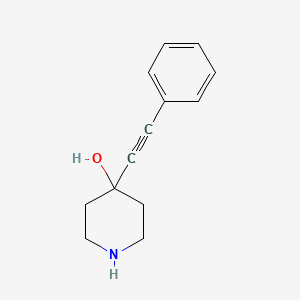

4-(Phenylethynyl)piperidin-4-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

301186-21-0 |

|---|---|

Formule moléculaire |

C13H15NO |

Poids moléculaire |

201.26 g/mol |

Nom IUPAC |

4-(2-phenylethynyl)piperidin-4-ol |

InChI |

InChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2 |

Clé InChI |

NGARBXBWCQGVPP-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1(C#CC2=CC=CC=C2)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: Chemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data with experimental findings for structurally related analogs to offer valuable insights for researchers.

Core Chemical Properties

The fundamental chemical properties of this compound are crucial for its handling, characterization, and application in research settings. The data presented below is a combination of predicted values and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | Calculated |

| Molecular Weight | 201.27 g/mol | Calculated |

| Predicted LogP | 1.8 | Predicted |

| Predicted pKa (basic) | 9.2 | Predicted |

| Predicted Boiling Point | 358.7 ± 42.0 °C | Predicted |

| Predicted Melting Point | Not available | - |

| Predicted Solubility | Moderate in polar organic solvents | Inferred from analogs |

Synthesis Methodology

Proposed Experimental Protocol: Synthesis via Nucleophilic Addition

Objective: To synthesize this compound from an N-protected 4-piperidone.

Materials:

-

N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) or other strong base (e.g., lithium diisopropylamide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Reagents for deprotection (e.g., trifluoroacetic acid or hydrochloric acid in dioxane)

Procedure:

-

Preparation of the Acetylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium phenylacetylide.

-

Addition to 4-Piperidone: To the freshly prepared lithium phenylacetylide solution, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification of the Protected Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product, N-Boc-4-(phenylethynyl)piperidin-4-ol, by flash column chromatography on silica gel.

-

N-Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent, such as trifluoroacetic acid or a solution of HCl in dioxane. Stir the reaction at room temperature and monitor by TLC.

-

Final Product Isolation: Upon completion of the deprotection, remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization or further chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, the structural motifs present in the molecule, namely the phenylethynyl group and the 4-hydroxypiperidine core, are found in compounds with known pharmacological activities.

-

Phenylethynyl Moiety: Compounds containing the phenylethynyl group have been investigated as inhibitors of various protein kinases, suggesting that this compound could potentially interact with kinase signaling pathways. For instance, some 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent Src kinase inhibitors, which are involved in cancer cell proliferation and survival.[1][2][3]

-

4-Aryl-4-Hydroxypiperidine Scaffold: The 4-aryl-4-hydroxypiperidine scaffold is a key structural feature in a number of biologically active compounds. For example, certain derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors, which could have implications in overcoming multidrug resistance in cancer therapy.

Based on these observations, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the Src-mediated signaling cascade.

Caption: Hypothetical inhibition of the Src signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound.

Caption: General workflow for synthesis and screening.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and multidrug resistance. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, a robust synthetic strategy, and plausible biological activities based on its structural components. The provided diagrams offer a clear visualization of a potential mechanism of action and a typical experimental workflow, which can aid in the planning and execution of future research on this and related compounds.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Phenylethynyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and a plausible synthetic route for 4-(phenylethynyl)piperidin-4-ol. As of the latest search, a specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or not widely available chemical entity. The experimental protocols described herein are based on established chemical transformations for analogous compounds and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a phenylethynyl group at the 4-position of a 4-hydroxypiperidine core creates a rigid, sterically defined moiety that can be exploited for probing specific binding interactions in biological targets. This guide outlines a prospective synthesis, potential properties, and relevant experimental procedures for this compound, a compound of interest for synthetic and medicinal chemistry research.

Physicochemical Properties

Quantitative data for this compound is not available. However, for the closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) , the following properties are reported:

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Appearance | White to creamy-white crystalline powder |

| Melting Point | 137-140 °C |

It is anticipated that this compound would present as a solid at room temperature with a distinct melting point and characteristic spectroscopic signatures.

Proposed Synthetic Pathway

The most direct and logical synthetic route to this compound involves the nucleophilic addition of a phenylacetylide species to a suitable N-protected 4-piperidone, followed by deprotection if necessary. A common and effective N-protecting group for this transformation is the benzyl group, which can be readily removed via hydrogenolysis.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, analogous experimental procedures that can be adapted for the synthesis of this compound.

Synthesis of N-Benzyl-4-piperidone (Precursor)

This procedure is adapted from methods for the synthesis of N-substituted 4-piperidones.

Materials:

-

Diethanolamine

-

Benzylamine

-

Appropriate oxidizing agent (e.g., Swern oxidation reagents, PCC)

-

Solvents (e.g., Dichloromethane, Diethyl ether)

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of N-Benzyl-diethanolamine: In a round-bottom flask, combine diethanolamine and benzylamine. The reaction can be carried out neat or in a suitable solvent. Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC. Upon completion, the excess benzylamine and water formed can be removed under reduced pressure. The crude N-benzyl-diethanolamine can be purified by distillation or used directly in the next step.

-

Oxidation to N-Benzyl-4-piperidone: Dissolve the N-benzyl-diethanolamine in a suitable anhydrous solvent such as dichloromethane. Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or reagents for a Swern oxidation) portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic. Stir the mixture until the starting material is consumed (monitored by TLC). Upon completion, work up the reaction mixture according to the specific requirements of the oxidant used. This typically involves filtration, washing with aqueous solutions to remove byproducts, drying the organic layer, and concentrating under reduced pressure. The crude N-benzyl-4-piperidone can be purified by column chromatography or distillation.

Synthesis of N-Benzyl-4-(phenylethynyl)piperidin-4-ol

This procedure is based on the well-established addition of lithium acetylides to ketones.[1]

Materials:

-

N-Benzyl-4-piperidone

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of Lithium Phenylacetylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add phenylacetylene dropwise. After stirring for a few minutes, slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Addition to N-Benzyl-4-piperidone: In a separate flame-dried flask under an inert atmosphere, dissolve N-benzyl-4-piperidone in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared lithium phenylacetylide solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-(phenylethynyl)piperidin-4-ol.

Deprotection to this compound

This procedure utilizes standard conditions for the hydrogenolysis of a benzyl group.

Materials:

-

N-Benzyl-4-(phenylethynyl)piperidin-4-ol

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus

Procedure:

-

Dissolve N-benzyl-4-(phenylethynyl)piperidin-4-ol in methanol or ethanol in a suitable hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

While experimental data for the title compound is unavailable, the following are expected spectroscopic characteristics based on analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the phenyl group protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O). The protons on the piperidine ring adjacent to the nitrogen will likely appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the piperidine ring carbons, the phenyl group carbons, and the two acetylenic carbons. The quaternary carbon at the 4-position bearing the hydroxyl and phenylethynyl groups will have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns may include loss of water and cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the hydroxyl group, characteristic C-H stretching for the aromatic and aliphatic protons, and a sharp, weak absorption for the C≡C triple bond.

Safety and Handling

The precursors and reagents used in the proposed synthesis are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. n-Butyllithium is pyrophoric and reacts violently with water. Phenylacetylene is flammable. The final product's toxicological properties are unknown and should be handled with care. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This technical guide provides a comprehensive overview for the synthesis and potential characterization of this compound. While this compound appears to be a novel entity, its synthesis is achievable through established and reliable synthetic methodologies. The provided experimental protocols for analogous compounds offer a solid foundation for researchers to develop a robust synthesis of this and related compounds for further investigation in drug discovery and chemical biology.

References

Technical Guide: 4-(Phenylethynyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, outlines a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of structurally related molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, C13H15NO.

| Property | Value | Source |

| Molecular Formula | C13H15NO | - |

| Molecular Weight | 201.26 g/mol | Calculated |

| Monoisotopic Mass | 201.1154 g/mol | Calculated |

Table 1: Physicochemical Data for this compound.

To calculate the molecular weight, the atomic weights of the constituent elements are summed:

-

Hydrogen (H): 15 atoms * 1.008 g/mol = 15.120 g/mol [3][4][5][6]

-

Nitrogen (N): 1 atom * 14.007 g/mol = 14.007 g/mol [7][8][9]

-

Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol [10][11][12][13]

Total Molecular Weight = 156.143 + 15.120 + 14.007 + 15.999 = 201.26 g/mol

Synthesis Methodology

Proposed Experimental Protocol: Alkynylation of N-Boc-4-piperidone

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-piperidone.

Step 1: Generation of Phenylacetylide Reagent

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add phenylacetylene dropwise to the cooled THF.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the phenylacetylene solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of lithium phenylacetylide.

Step 2: Addition to N-Boc-4-piperidone and Deprotection

-

To the freshly prepared lithium phenylacetylide solution at -78 °C, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(phenylethynyl)piperidin-4-ol.

-

Purify the crude product via column chromatography on silica gel.

-

For the deprotection of the Boc group, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure, and neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) to obtain the final product, this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, the structural motifs present in the molecule, namely the piperidine ring and the phenylethynyl group, are found in compounds known to interact with specific biological targets. The piperidine scaffold is a common feature in a vast number of biologically active compounds and pharmaceuticals.

Potential as a Sigma-1 Receptor Modulator

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular signaling and survival.[14][15][16][17] Many synthetic ligands for the sigma-1 receptor contain a piperidine or related nitrogenous ring system.

Potential Signaling Pathway:

Potential as an NMDA Receptor Modulator

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[18][19][20] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. Certain piperidine-containing compounds act as antagonists at the NMDA receptor.

Potential Signaling Pathway:

Conclusion

This compound is a compound with a calculated molecular weight of 201.26 g/mol . While specific experimental data is limited, a viable synthetic route via the alkynylation of a 4-piperidone derivative is proposed. Based on its structural features, this molecule holds potential as a modulator of key neurological targets such as the sigma-1 and NMDA receptors, warranting further investigation into its synthesis and biological evaluation for potential therapeutic applications.

References

- 1. webqc.org [webqc.org]

- 2. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 4. greenh2world.com [greenh2world.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. quora.com [quora.com]

- 9. webqc.org [webqc.org]

- 10. quora.com [quora.com]

- 11. What is the molecular weight of oxygen [unacademy.com]

- 12. Oxygen [webbook.nist.gov]

- 13. Molecular weight of O [convertunits.com]

- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. labs.penchant.bio [labs.penchant.bio]

- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. NMDA receptor - Wikipedia [en.wikipedia.org]

- 20. news-medical.net [news-medical.net]

Spectral Data and Synthetic Protocol for 4-(Phenylethynyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 4-(Phenylethynyl)piperidin-4-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Additionally, a generalized experimental protocol for its synthesis and characterization is outlined.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of similar compounds, including 4-phenylpiperidin-4-ol and various phenylethynyl derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45-7.30 | m | 5H | Phenyl-H |

| ~3.20-3.00 | m | 2H | Piperidine-H (axial, equatorial at C2/C6) |

| ~2.90-2.70 | m | 2H | Piperidine-H (axial, equatorial at C2/C6) |

| ~2.00-1.80 | m | 2H | Piperidine-H (axial, equatorial at C3/C5) |

| ~1.80-1.60 | m | 2H | Piperidine-H (axial, equatorial at C3/C5) |

| (variable) | s (br) | 1H | OH |

| (variable) | s (br) | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~131.5 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~123.0 | Phenyl-C (ipso) |

| ~90.0 | Alkyne-C |

| ~85.0 | Alkyne-C |

| ~68.0 | Piperidine-C4 (quaternary) |

| ~45.0 | Piperidine-C2/C6 |

| ~38.0 | Piperidine-C3/C5 |

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 (broad) | O-H stretch (alcohol), N-H stretch (secondary amine) |

| ~3050 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2230 | C≡C stretch (alkyne) |

| ~1600, 1490 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Assignment |

| [M]+ | Molecular Ion |

| [M-OH]+ | Loss of hydroxyl group |

| [M-C₆H₅]+ | Loss of phenyl group |

Experimental Protocols

The following is a generalized protocol for the synthesis and spectral characterization of this compound, based on common organic synthesis methodologies for similar compounds.

Synthesis of this compound

This synthesis can be envisioned as a two-step process starting from a protected 4-piperidone.

-

Sonogashira Coupling: N-Boc-4-piperidone is first converted to its corresponding triflate. The triflate is then subjected to a Sonogashira coupling with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotection: The resulting N-Boc-4-(phenylethynyl)-4-hydroxypiperidine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.

Spectral Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

An In-Depth Technical Guide to the Solubility Profile of 4-(Phenylethynyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to project a reliable solubility and physicochemical profile. This document also includes detailed experimental protocols for solubility determination and explores potential biological pathways associated with the core 4-arylpiperidin-4-ol scaffold.

Physicochemical Properties and Estimated Solubility

The introduction of a lipophilic phenylethynyl group at the 4-position is expected to markedly decrease aqueous solubility. An analogous compound, 4-(4-Chlorophenyl)piperidin-4-ol, demonstrates limited water solubility (340 mg/L) but shows modest solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is therefore anticipated that this compound will exhibit a similar solubility pattern.

For drug development purposes, understanding the pKa and LogP is crucial. While experimental values for this compound are unavailable, a predicted pKa for 4-(4-Chlorophenyl)piperidin-4-ol is approximately 13.92. The LogP (a measure of lipophilicity) is likely to be higher for the phenylethynyl derivative compared to its phenyl or chlorophenyl counterparts due to the increased carbon content and hydrophobicity of the ethynyl linkage.

Table 1: Physicochemical and Estimated Solubility Data

| Property | This compound (Estimated) | 4-(4-Chlorophenyl)piperidin-4-ol (Analog Data) | Piperidin-4-ol (Parent Compound) |

| Molecular Formula | C₁₃H₁₅NO | C₁₁H₁₄ClNO | C₅H₁₁NO |

| Molecular Weight | 201.27 g/mol | 211.69 g/mol | 101.15 g/mol |

| Melting Point | Data not available | 137-140 °C | 86-90 °C |

| Water Solubility | Very low (estimated < 340 mg/L) | 340 mg/L | Soluble |

| Solubility in Polar Organic Solvents (e.g., DMSO, Ethanol) | Modest to Good | Modest | Soluble |

| pKa (Predicted) | ~13-14 | 13.92 | ~14.94 |

| LogP (Estimated) | > 2.0 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be employed. The two primary methods used in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility. Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by LC-MS or UV-Vis spectroscopy.[1][2][3][4]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[5][6][7][8]

Potential Biological Signaling Pathways

The 4-arylpiperidin-4-ol scaffold is a key structural motif in many biologically active compounds, particularly those targeting the central nervous system. This suggests that this compound may interact with similar biological targets, such as the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[9][10] Their dysregulation is implicated in various neurological disorders.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

Safety and Handling of 4-(Phenylethynyl)piperidin-4-ol: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4-(Phenylethynyl)piperidin-4-ol has been identified in the public domain. The following guide is based on the safety profiles of structurally similar compounds, including piperidin-4-ol, 4-phenylpiperidin-4-ol, and other related piperidine derivatives. Researchers and drug development professionals must exercise extreme caution and handle this compound as potentially hazardous. All handling should be conducted by trained personnel in a controlled laboratory setting.

This technical guide provides an in-depth overview of the inferred safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Due to the absence of specific data for the target compound, this guide synthesizes information from close structural analogs to provide a robust framework for safe laboratory practices.

Hazard Identification and Classification

Based on analogs, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification (Inferred from Analogs like 4-Phenylpiperidin-4-ol):

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms (Inferred):

-

Exclamation Mark: For acute toxicity (oral), skin and eye irritation, and respiratory irritation.

Physical and Chemical Properties (Inferred)

| Property | Value (for 4-Phenylpiperidin-4-ol) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Solid (form not specified) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Exposure Controls and Personal Protection

Given the anticipated hazards, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Disposable gloves should be used and changed frequently. A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Handling and Storage

Safe Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Do not eat, drink, or smoke in areas where the compound is handled.

-

Wash hands thoroughly after handling.

-

Ground and bond containers and receiving equipment to prevent static discharge if the material is a flammable solid.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable: Do not use a heavy water stream as it may spread the fire.

Specific Hazards Arising from the Chemical:

-

Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid breathing dust and contact with the substance.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.

-

Avoid generating dust.

-

For large spills, dike the area and collect the material for disposal.

Experimental Protocols (Generalized from Analogs)

Handling of a Solid Piperidine Derivative:

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is operational.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid compound using a clean spatula.

-

Dissolution: Add the desired solvent to the container with the solid. Gently swirl or stir to dissolve. If necessary, use a sonicator to aid dissolution.

-

Reaction Setup: Transfer the solution to the reaction vessel using a pipette or syringe.

-

Cleanup: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent. Dispose of all contaminated waste in a designated hazardous waste container.

Visualizations

Caption: General workflow for handling potentially hazardous solid compounds.

Caption: Logical flow for first aid response following chemical exposure.

References

4-(Phenylethynyl)piperidin-4-ol material safety data sheet (MSDS)

Technical Guide: 4-(Phenylethynyl)piperidin-4-ol

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not found in available public records. This document is an in-depth technical guide compiled from safety data of structurally similar compounds, including piperidine and its derivatives. The information herein should be used as a guideline for handling and safety procedures by trained professionals.

Section 1: Chemical Product and Company Identification

| Product Name: | This compound |

| Synonyms: | Not available |

| Chemical Formula: | C₁₃H₁₅NO |

| Molecular Weight: | 201.27 g/mol |

| CAS Number: | Not available |

Section 2: Hazards Identification

Based on the hazard profiles of analogous piperidine compounds, this compound is anticipated to present the following hazards.

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4) [1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][2][3]

GHS Label Elements, including Precautionary Statements

-

Pictograms:

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Section 3: Composition/Information on Ingredients

| Component | Percentage |

| This compound | >95% (Assumed) |

Section 4: First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.[1][5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx).[1][6]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1][6]

Section 6: Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]

Section 7: Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]

-

Conditions for Safe Storage, Including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[1][3][7]

Section 8: Exposure Controls/Personal Protection

-

Control Parameters: Components with workplace control parameters are not expected.

-

Appropriate Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[1][7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[7]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7]

-

Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

Section 9: Physical and Chemical Properties

Data for this compound is not available. The following table contains data for the related compound 4-Phenylpiperidin-4-ol.

| Property | Value |

| Appearance | Light cream powder solid |

| Odor | Odorless |

| Melting Point/Range | 148 - 152 °C |

| Boiling Point/Range | No data available |

| Flash Point | No data available |

| Water Solubility | 340 mg/L (20°C)[3] |

Section 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible products. Excess heat.[3]

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, Nitrogen oxides (NOx).[1][3]

Section 11: Toxicological Information

No toxicological data is available for this compound. The information below is based on analogous compounds.

-

Acute Toxicity: Harmful if swallowed. Toxic in contact with skin or if inhaled.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.[3]

-

Carcinogenicity: No data available.[3]

-

Reproductive Toxicity: No data available.[3]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: No data available.

Section 13: Disposal Considerations

-

Waste Treatment Methods:

Section 14: Transport Information

-

DOT (US): Not dangerous goods.

-

IMDG: Not dangerous goods.

-

IATA: Not dangerous goods.

Section 15: Regulatory Information

This safety datasheet complies with the requirements of Regulation (EC) No. 1907/2006.[7]

Section 16: Other Information

The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.

Experimental Protocols

Visualizations

As no specific signaling pathways involving this compound have been documented, a generalized workflow for assessing the safety of a novel chemical entity is provided below. This diagram illustrates the logical progression from initial in-silico and in-vitro assessments to more complex in-vivo and human studies, a critical process in drug development and chemical safety evaluation.

Caption: Workflow for Chemical Safety Assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemos.de [chemos.de]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The 4-(Phenylethynyl)piperidin-4-ol Scaffold: A Versatile Core in Neuropharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(phenylethynyl)piperidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant biological activity across multiple therapeutic areas, most notably in the modulation of the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile core, with a focus on its roles as both an O-GlcNAcase (OGA) inhibitor for neurodegenerative diseases and a modulator of opioid receptors for pain management.

O-GlcNAcase (OGA) Inhibition: A Novel Approach for Alzheimer's Disease

Recent research has highlighted the potential of 4-(arylethynyl)piperidine derivatives as potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The inhibition of OGA leads to an increase in O-GlcNAcylation of the tau protein, which in turn reduces its hyperphosphorylation—a key pathological hallmark of Alzheimer's disease.[1][2]

A series of novel OGA inhibitors featuring the 4-(arylethynyl)piperidine moiety has been developed, with extensive structure-activity relationship (SAR) studies leading to the identification of highly potent compounds.[1][2] One such compound, designated as compound 81 in a recent study, has demonstrated significant enzymatic and cellular potency.[1][2]

Quantitative Data for OGA Inhibitors

| Compound | OGA IC50 (nM) | Cellular EC50 (nM, PC12 cells) |

| 81 | 4.93 ± 2.05 | 7.47 ± 3.96 |

Data extracted from Cheng et al., 2024.[1][2]

In vivo studies with compound 81 in a mouse model of Alzheimer's disease (APP/PS1 mice) have shown that it can ameliorate cognitive impairment, increase protein O-GlcNAcylation levels, and reduce the phosphorylation of tau at key sites (Ser199, Thr205, and Ser396).[1][2] These findings underscore the therapeutic potential of the this compound scaffold in the development of novel treatments for Alzheimer's disease and other tauopathies.

Experimental Protocols

This protocol describes a standard in vitro assay to determine the inhibitory activity of compounds against O-GlcNAcase using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc).[3][4]

Materials:

-

O-GlcNAcase enzyme (purified fraction)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)

-

Sodium cacodylate buffer (50 mM, pH 6.5)

-

Bovine Serum Albumin (BSA)

-

Sodium carbonate (500 mM)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, prepare a final volume of 100 µL containing:

-

50 mM sodium cacodylate buffer (pH 6.5)

-

2 mM pNP-O-GlcNAc

-

0.3% BSA

-

Purified O-GlcNAcase enzyme fraction (0.2–10 pmol)[3]

-

Varying concentrations of the test compound.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes. The reaction time may be adjusted depending on the experimental conditions.[3]

-

Stop the reaction: Terminate the reaction by adding 900 µL of 500 mM sodium carbonate to each well.[3]

-

Measure absorbance: Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400–405 nm using a spectrophotometer.[3]

-

Data analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Note: It is important to ensure that the O-GlcNAcase enzyme preparation is free from contaminating lysosomal hexosaminidases, as these enzymes can also cleave pNP-O-GlcNAc.[3][4]

Signaling Pathway

Opioid Receptor Modulation: Potential for Pain Management

The 4-phenylpiperidine core is a well-established pharmacophore in opioid receptor ligands, with numerous derivatives exhibiting potent analgesic properties. The this compound scaffold can be considered a structural analog of these potent mu-opioid receptor modulators. While specific quantitative data for the direct interaction of the this compound scaffold with opioid receptors is not extensively documented in publicly available literature, its structural similarity to known opioids suggests a high potential for activity at these receptors.

Derivatives of the related 4-phenylpiperidine scaffold have been shown to act as both agonists and antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors. The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological activity, with small alkyl groups often conferring agonism, while larger or more complex substituents can lead to antagonism.

Experimental Protocols

This assay is a functional measure of G-protein coupled receptor (GPCR) activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

[³⁵S]GTPγS (radiolabeled)

-

Guanosine diphosphate (GDP)

-

Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Incubation: In a final volume of 1 mL, incubate the cell membranes (5–10 µg of protein) with:

-

0.05 nM [³⁵S]GTPγS

-

10 µM GDP

-

Varying concentrations of the test compound.

-

-

Incubate for 60 minutes at 25°C.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Basal binding: Determined in the absence of any test ligand.

-

Non-specific binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Stimulated binding: The increase in binding over basal in the presence of an agonist.

-

Calculate EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. For antagonists, their ability to inhibit agonist-stimulated binding is measured to determine the Ki (inhibitory constant).

-

Signaling Pathway

Synthesis of the this compound Scaffold

The synthesis of the this compound core typically involves the addition of a protected ethynyl group to a suitable 4-piperidone precursor, followed by deprotection. A common synthetic route is outlined below:

Experimental Workflow

This versatile synthetic route allows for the introduction of various substituents on both the phenyl ring of the ethynyl group and the nitrogen of the piperidine ring, facilitating the generation of diverse compound libraries for structure-activity relationship studies.

Conclusion

The this compound scaffold represents a highly promising and versatile core structure for the development of novel therapeutics targeting the central nervous system. Its demonstrated potent activity as an OGA inhibitor offers a novel avenue for the treatment of Alzheimer's disease and other tau-related neurodegenerative disorders. Furthermore, its structural relationship to known opioid receptor modulators suggests significant potential in the development of new analgesics with potentially improved side-effect profiles. The synthetic accessibility of this scaffold allows for extensive chemical modifications, providing a rich platform for further optimization and drug discovery efforts. Continued exploration of the biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]

- 3. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol Derivatives and Analogs as O-GlcNAcase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(phenylethynyl)piperidin-4-ol derivatives, a promising class of compounds in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This document details their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their evaluation.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] The specific subclass of this compound derivatives has recently emerged as potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.[3] OGA removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from intracellular proteins, including the tau protein.[4][5] In Alzheimer's disease, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a key pathological hallmark.[4] O-GlcNAcylation and phosphorylation of tau are often reciprocal; increasing O-GlcNAcylation can reduce tau hyperphosphorylation.[5] By inhibiting OGA, this compound derivatives increase global O-GlcNAcylation, offering a promising therapeutic strategy to prevent tau pathology.[3]

Mechanism of Action: O-GlcNAcase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of O-GlcNAcase. This leads to an increase in the O-GlcNAcylation of substrate proteins, most notably tau. This enhanced glycosylation is believed to interfere with the sites of pathological phosphorylation, thereby reducing the formation of hyperphosphorylated tau and subsequent aggregation into NFTs.[5]

Figure 1: OGA Inhibition Signaling Pathway.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(arylethynyl)piperidine derivatives typically involves a multi-step process culminating in a Sonogashira coupling reaction. The general workflow includes the preparation of a protected piperidin-4-one, followed by the introduction of the ethynyl group and subsequent coupling with various aryl halides to generate a library of analogs.

Extensive SAR studies have revealed key structural features that govern the potency of these compounds. Modifications to the aryl ring of the phenylethynyl moiety, as well as substitutions on the piperidine nitrogen, have been explored to optimize enzymatic inhibition and cellular potency.[3]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of a selection of 4-(arylethynyl)piperidine derivatives as OGA inhibitors.

Table 1: In Vitro OGA Enzymatic Inhibition

| Compound | Aryl Substituent (R) | IC₅₀ (nM)[3] |

| 1 | Phenyl | 15.6 ± 3.1 |

| 2 | 4-Fluorophenyl | 8.2 ± 1.5 |

| 3 | 3-Chlorophenyl | 6.5 ± 1.1 |

| 4 | 2-Thienyl | 25.3 ± 4.2 |

| 81 | Specific proprietary structure | 4.93 ± 2.05 |

Table 2: Cellular Potency in PC12 Cells

| Compound | Aryl Substituent (R) | EC₅₀ (nM)[3] |

| 1 | Phenyl | 30.1 ± 5.8 |

| 2 | 4-Fluorophenyl | 15.4 ± 2.9 |

| 3 | 3-Chlorophenyl | 12.1 ± 2.2 |

| 4 | 2-Thienyl | 48.7 ± 8.9 |

| 81 | Specific proprietary structure | 7.47 ± 3.96 |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

General Synthetic Workflow

The synthesis of the target compounds follows a structured workflow from starting materials to final products, which are then subjected to a series of biological assays.

References

- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation ameliorates the pathological manifestations of Alzheimer’s disease by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold of 4-(Phenylethynyl)piperidin-4-ol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(phenylethynyl)piperidin-4-ol core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its rigid alkynyl linker and the customizable piperidine ring offer a unique three-dimensional structure that has been successfully exploited to design potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and infectious diseases.

Synthesis of the this compound Scaffold

The fundamental synthesis of the this compound scaffold is typically achieved through the addition of a protected piperidone to a lithium or Grignard reagent derived from a substituted phenylacetylene. Subsequent deprotection of the piperidine nitrogen allows for further derivatization to explore structure-activity relationships (SAR).

A general synthetic route is outlined below:

Therapeutic Applications and Biological Activity

Neurodegenerative Diseases: O-GlcNAcase (OGA) Inhibition for Alzheimer's Disease

A promising application of the this compound scaffold is in the development of inhibitors of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. In Alzheimer's disease, hyperphosphorylation of the tau protein is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation. Therefore, inhibiting OGA presents a potential therapeutic strategy.[1][2]

| Compound | OGA IC50 (nM)[1][2] | Cellular EC50 (nM, PC12 cells)[1][2] | In Vivo Efficacy (APP/PS1 Mice)[1][2] |

| 81 | 4.93 ± 2.05 | 7.47 ± 3.96 | Ameliorated cognitive impairment at 100 mg/kg |

O-GlcNAcase (OGA) Inhibition Assay (In Vitro)

A representative protocol for determining the in vitro inhibitory activity of compounds against OGA involves a fluorogenic substrate.

-

Reagents and Materials: Recombinant human OGA, fluorogenic OGA substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA), test compounds dissolved in DMSO, and a fluorescence plate reader.

-

Procedure: a. Add assay buffer, OGA enzyme, and varying concentrations of the test compound to a 96-well plate. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone). e. Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tau Phosphorylation Assay (Western Blot)

This protocol outlines the assessment of tau phosphorylation levels in cell lysates or brain tissue homogenates.

-

Sample Preparation: a. Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated tau (e.g., anti-p-Tau Ser199, Thr205, Ser396) and total tau, diluted in blocking buffer. b. Wash the membrane three times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.

-

Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a digital imaging system. c. Quantify band intensities using densitometry software and normalize the phosphorylated tau signal to the total tau signal.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model (APP/PS1)

A general protocol to assess the in vivo efficacy of a test compound in a transgenic mouse model of Alzheimer's disease.

-

Animals and Treatment: a. Use a cohort of age-matched APP/PS1 transgenic mice and wild-type littermates. b. Administer the test compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Behavioral Testing: a. Conduct behavioral tests to assess cognitive function, such as the Morris water maze or passive avoidance test, during the final week of treatment.

-

Tissue Collection and Analysis: a. At the end of the treatment period, euthanize the mice and collect brain tissue. b. Process one hemisphere for immunohistochemical analysis of amyloid plaques and phosphorylated tau. c. Homogenize the other hemisphere for biochemical analyses, such as Western blotting for O-GlcNAcylation and tau phosphorylation, and ELISA for Aβ levels.

Oncology: Targeting Kinases in Cancer

The this compound scaffold has also been explored for the development of kinase inhibitors for cancer therapy. For instance, derivatives of a related 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have shown potent inhibitory activity against Src and KDR kinases, which are implicated in the progression of triple-negative breast cancer (TNBC).

| Compound | Src IC50 (µM) | KDR IC50 (µM) |

| 13an | 0.003 | 0.032 |

Src Kinase Inhibition Assay (In Vitro)

A common method for assessing Src kinase inhibition is a radiometric assay using a peptide substrate.

-

Reagents and Materials: Recombinant active Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), test compounds in DMSO, and phosphocellulose paper.

-

Procedure: a. Combine the Src kinase, peptide substrate, and varying concentrations of the test compound in the kinase reaction buffer. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes). d. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. e. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. f. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter. g. Calculate the percentage of inhibition and determine the IC50 values.

Infectious Diseases: Anti-Tuberculosis Activity

Derivatives of the related piperidinol scaffold have demonstrated promising activity against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1 | 1.5 |

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

A standard broth microdilution method is used to determine the MIC of compounds against M. tuberculosis.

-

Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), test compounds in DMSO, and 96-well microplates.

-

Procedure: a. Prepare serial twofold dilutions of the test compounds in 7H9 broth in a 96-well plate. b. Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. c. Include positive (no drug) and negative (no bacteria) controls. d. Seal the plates and incubate at 37°C for 7-14 days. e. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Conclusion

The this compound scaffold and its analogs represent a highly valuable and versatile platform in medicinal chemistry. The successful development of compounds targeting diverse biological pathways in neurodegenerative diseases, cancer, and infectious diseases underscores the potential of this chemical framework. The ability to readily modify the phenyl ring, the piperidine nitrogen, and the hydroxyl group allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: A Research Chemical Perspective

Notice of Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of publicly available information on the research chemical 4-(Phenylethynyl)piperidin-4-ol. While the 4-aryl-4-hydroxypiperidine scaffold is a common motif in medicinal chemistry, the specific phenylethynyl substitution at the 4-position does not appear to be widely documented in peer-reviewed publications or publicly accessible databases.

This lack of information prevents the creation of a detailed technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways for this specific compound.

As an alternative, this guide will focus on a closely related and well-researched compound, 4-(4-Chlorophenyl)piperidin-4-ol , to provide a representative in-depth technical overview of a 4-arylpiperidin-4-ol derivative. This will include its synthesis, chemical properties, and known biological activities, presented in the requested format.

In-Depth Technical Guide: 4-(4-Chlorophenyl)piperidin-4-ol

This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

4-(4-Chlorophenyl)piperidin-4-ol is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClNO | [2] |

| Molecular Weight | 211.69 g/mol | [3] |

| CAS Number | 39512-49-7 | [2] |

| Appearance | White to creamy-white crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol can be achieved through various methods. A common and industrially viable approach is the Grignard reaction.[1]

Experimental Protocol: Grignard Reaction

This protocol describes a general procedure for the synthesis of 4-(4-Chlorophenyl)piperidin-4-ol.

Materials:

-

1-Benzyl-4-piperidone

-

4-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas

-

Toluene

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and may require gentle heating to start the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Piperidone: The Grignard reagent is cooled, and a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise while maintaining the temperature. The reaction mixture is then stirred, typically overnight, at room temperature.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.

-

Debenzylation: The resulting 1-benzyl-4-(4-chlorophenyl)-4-piperidinol is dissolved in a suitable solvent like water, and a catalytic amount of palladium on activated charcoal is added.[3] The mixture is then subjected to hydrogenation at a pressure of 0.1 MPa until the starting material is consumed (monitored by TLC).[3]

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then recrystallized from toluene to yield pure 4-(4-chlorophenyl)piperidin-4-ol.[2]

Logical Workflow for Synthesis:

Biological Activity and Significance

4-(4-Chlorophenyl)piperidin-4-ol is primarily significant as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The 4-arylpiperidin-4-ol scaffold is a well-established pharmacophore found in numerous drugs.

Role as a Precursor:

This compound serves as a crucial building block for the synthesis of drugs such as:

Derivatives of the 4-arylpiperidin-4-ol scaffold have been investigated for a wide range of biological activities, including:

-

Analgesic Activity: N-substituted derivatives have been synthesized and tested for their analgesic properties.

-

Antituberculosis Activity: Certain piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.[5]

-

Sigma Receptor Ligands: The core structure shows affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1]

Signaling Pathway Involvement (Hypothetical based on derivatives):

While the direct signaling pathway of 4-(4-Chlorophenyl)piperidin-4-ol is not extensively studied, its derivatives, such as haloperidol, are known to act on dopaminergic pathways. Haloperidol is a potent antagonist of the dopamine D2 receptor.

Conclusion

4-(4-Chlorophenyl)piperidin-4-ol is a valuable research chemical, primarily utilized as a versatile intermediate in the synthesis of medicinally important compounds. Its well-defined synthesis and the established biological relevance of its derivatives make it a key molecule in the field of medicinal chemistry and drug discovery. Further research into novel derivatives of this scaffold could lead to the development of new therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(phenylethynyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary